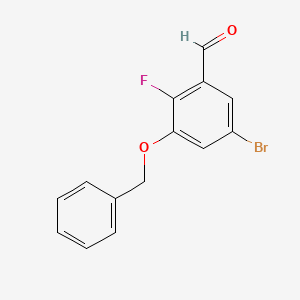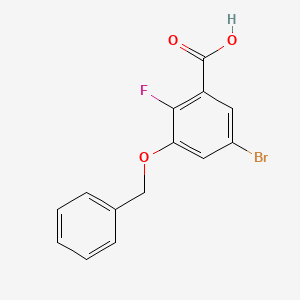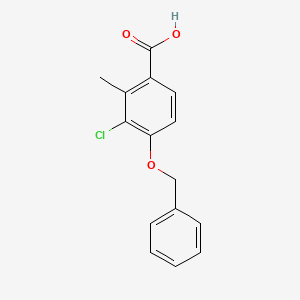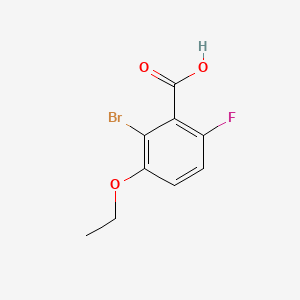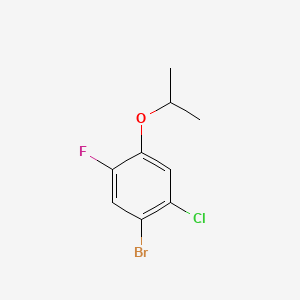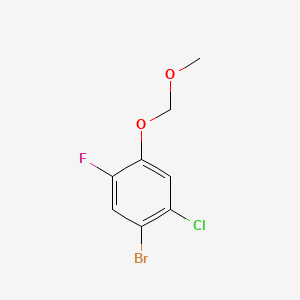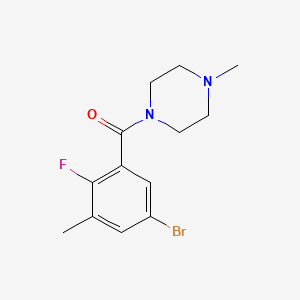
(5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C13H16BrFN2O . It’s important to note that while there is limited information available specifically for this compound, there are related compounds that have been studied in more detail .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine (Br), a fluorine (F), a nitrogen (N), and an oxygen (O) atom, along with carbon © and hydrogen (H) atoms . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Applications De Recherche Scientifique
5-B2F3MP4MP1M has been studied for its potential applications in drug design and chemical catalysis. It has been found to be effective in the synthesis of certain pharmaceutical compounds, as well as in the synthesis of certain organic compounds. In addition, it has been studied for its potential use in drug design, as it has been found to have certain biological activities that could be useful for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-B2F3MP4MP1M is not yet fully understood. However, it is believed that the bromine and fluorine atoms in the compound interact with certain molecules in the body, resulting in a variety of biochemical and physiological effects. For example, it has been found to be an inhibitor of certain enzymes, which could be useful in the development of new drugs.
Biochemical and Physiological Effects
5-B2F3MP4MP1M has been found to have a variety of biochemical and physiological effects. For example, it has been found to be an inhibitor of certain enzymes, which could be useful in the development of new drugs. In addition, it has been found to have anti-inflammatory and anti-cancer properties, as well as to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-B2F3MP4MP1M in lab experiments include its low toxicity, its ability to act as a catalyst in certain chemical reactions, and its potential for use in drug design. However, there are some limitations to its use in lab experiments, such as its high cost and the fact that it is difficult to synthesize in large quantities.
Orientations Futures
There are a number of potential future directions for 5-B2F3MP4MP1M. For example, it could be further studied for its potential use in drug design, as well as for its ability to act as a catalyst in certain chemical reactions. In addition, it could be studied for its potential applications in materials science, as well as its potential effects on the immune system. Finally, it could be studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and organic compounds.
Méthodes De Synthèse
5-B2F3MP4MP1M can be synthesized in a two-step process. The first step involves the reaction of 5-bromo-2-fluoro-3-methylphenyl bromide with 4-methylpiperazine in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired compound, 5-B2F3MP4MP1M, as well as by-products such as water and sodium bromide. The second step involves the removal of the excess bromide ion using a strong acid such as hydrochloric acid. This reaction yields the desired compound and by-products such as water and sodium chloride.
Safety and Hazards
Propriétés
IUPAC Name |
(5-bromo-2-fluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O/c1-9-7-10(14)8-11(12(9)15)13(18)17-5-3-16(2)4-6-17/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMZRCYBPOXKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)N2CCN(CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


